molecular formula C13H15NO B13212679 4-Methyl-2-(2-methylphenyl)-3-oxopentanenitrile

4-Methyl-2-(2-methylphenyl)-3-oxopentanenitrile

Cat. No.: B13212679
M. Wt: 201.26 g/mol
InChI Key: CQEYZNWRNOMFDL-UHFFFAOYSA-N
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Description

4-Methyl-2-(2-methylphenyl)-3-oxopentanenitrile is an organic compound with a complex structure that includes a nitrile group, a ketone group, and a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(2-methylphenyl)-3-oxopentanenitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-methylbenzaldehyde with a suitable nitrile source under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. Catalysts may be used to enhance the reaction rate and selectivity. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(2-methylphenyl)-3-oxopentanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Methyl-2-(2-methylphenyl)-3-oxopentanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Methyl-2-(2-methylphenyl)-3-oxopentanenitrile exerts its effects depends on its specific interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitrile and ketone groups are key functional groups that can participate in various chemical reactions, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(2-methylphenyl)-3-oxobutanenitrile
  • 4-Methyl-2-(2-methylphenyl)-3-oxopropanenitrile
  • 4-Methyl-2-(2-methylphenyl)-3-oxopentanamide

Uniqueness

4-Methyl-2-(2-methylphenyl)-3-oxopentanenitrile is unique due to its specific combination of functional groups and the position of the methyl substituents on the phenyl ring

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

4-methyl-2-(2-methylphenyl)-3-oxopentanenitrile

InChI

InChI=1S/C13H15NO/c1-9(2)13(15)12(8-14)11-7-5-4-6-10(11)3/h4-7,9,12H,1-3H3

InChI Key

CQEYZNWRNOMFDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C#N)C(=O)C(C)C

Origin of Product

United States

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